Bis(1-methylcyclopropyl)methanone is an organic compound characterized by its unique structure, which features two 1-methylcyclopropyl groups attached to a central carbonyl (ketone) functional group. The presence of the cyclopropyl rings contributes to the compound's interesting chemical and biological properties. Cyclopropane derivatives, including bis(1-methylcyclopropyl)methanone, are known for their diverse applications in synthetic chemistry and potential therapeutic uses due to their unique three-membered ring structure, which can influence reactivity and biological activity .
The reactivity of bis(1-methylcyclopropyl)methanone can be attributed to its carbonyl group, which is susceptible to nucleophilic attacks. Typical reactions include:
Bis(1-methylcyclopropyl)methanone and its derivatives exhibit a range of biological activities. Cyclopropane derivatives have been reported to possess:
These biological activities make bis(1-methylcyclopropyl)methanone a candidate for further research in drug development.
The synthesis of bis(1-methylcyclopropyl)methanone can be approached through several methods:
Bis(1-methylcyclopropyl)methanone has potential applications in various fields:
Interaction studies involving bis(1-methylcyclopropyl)methanone focus on its binding affinity with enzymes and receptors. Research indicates that modifications to the cyclopropyl groups can enhance binding interactions, potentially leading to improved efficacy in biological systems. For example, structural variations have been shown to influence enzyme inhibition potency significantly .
Several compounds share structural similarities with bis(1-methylcyclopropyl)methanone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylcyclopropanol | Alcohol | Exhibits different reactivity due to hydroxyl group |
| 2-Methyl-3-cyclopropyl-2-butanone | Ketone | Different substitution pattern affecting reactivity |
| Tranylcypromine | Cyclopropane derivative | Known for MAO inhibition; distinct biological activity |
| Cyclobutanone | Four-membered ring ketone | Similar ring strain but different reactivity |
The uniqueness of bis(1-methylcyclopropyl)methanone lies in its dual cyclopropyl substituents, which may confer distinct steric and electronic properties compared to other related compounds.
Cyclopropanation methods are critical for constructing the strained cyclopropane rings in bis(1-methylcyclopropyl)methanone. The Simmons–Smith reaction remains a cornerstone for generating cyclopropane precursors. This method employs iodomethylzinc iodide (ICH$$_2$$ZnI) to transfer methylene groups to alkenes, forming cyclopropanes with stereochemical fidelity. For example, reacting 1-methylcyclopropanol derivatives with diiodomethane in the presence of a zinc-copper couple yields 1-methylcyclopropyl intermediates, which are subsequently oxidized to the ketone.
A comparative analysis of cyclopropanation methods reveals distinct advantages in yield and stereoselectivity:
Recent advances include asymmetric cyclopropanation using chiral disulfonamides to direct zinc coordination, enabling enantioselective synthesis of 1-methylcyclopropyl precursors. For instance, cinnamyl alcohol derivatives undergo cyclopropanation with diethylzinc and diiodomethane, achieving enantiomeric excess (ee) values up to 92%.
Transition metals facilitate key bond-forming steps in bis(1-methylcyclopropyl)methanone synthesis. Samarium(II) iodide (SmI$$2$$) catalyzes formal [3 + 2] cycloadditions between alkyl cyclopropyl ketones and alkenes, enabling modular assembly of the bicyclic framework. Mechanistic studies show that SmI$$2$$ mediates single-electron transfer (SET) to the ketone carbonyl, generating ketyl radicals that undergo coupling with alkenes (Fig. 1).
Copper(I) complexes also play a pivotal role. For example, bis(acetonitrile)-copper(I) catalyzes cyclopropanation of but-2-ene with methyl diazoacetate, forming cyclopropane rings via carbene intermediates. The reaction proceeds through a copper-carbene complex, where the rate-limiting step is carbene formation (ΔG$$^‡$$ ≈ 20 kcal/mol).
Key catalytic parameters for metal-mediated synthesis include:
| Catalyst | Substrate Pair | Temperature (°C) | Turnover Frequency (h$$^{-1}$$) |
|---|---|---|---|
| SmI$$_2$$ | Cyclopropyl ketone + alkene | 25 | 12–18 |
| Cu(I) | Diazo compound + alkene | -20 | 8–14 |
Ring-opening strategies enable functionalization of preformed cyclopropane intermediates. Radical-mediated processes are particularly effective. For instance, SmI$$_2$$-mediated reductive ring-opening of bicyclo[1.1.0]butanes generates alkyl radicals that recombine with ketones to form bis(cyclopropyl)methanones. This method achieves atom economy by avoiding stoichiometric reagents.
Another approach involves acid-catalyzed rearrangements. Treatment of spirocyclic epoxides with Lewis acids (e.g., BF$$3$$·OEt$$2$$) induces ring-opening to form carbocations, which undergo reclosure to yield cyclopropane-fused ketones. Computational studies indicate that the reaction proceeds via a chair-like transition state, minimizing steric strain.
Table 3: Comparative Analysis of Ring-Opening/Reclosure Methods
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Radical Recombination | SmI$$2$$, B$$2$$pin$$_2$$ | 60–75 | Modularity |
| Acid-Catalyzed | BF$$3$$·OEt$$2$$ | 68–82 | Stereochemical control |
Bis(1-methylcyclopropyl)methanone represents a significant class of cyclopropyl ketones that participate in formal [3 + 2] cycloaddition reactions, demonstrating unique reactivity patterns due to the strain inherent in the cyclopropane rings [1]. The formal [3 + 2] cycloaddition mechanism involving cyclopropyl ketones proceeds through a distinctive pathway where the cyclopropane ring acts as a three-carbon synthon [2].
The mechanistic framework for these reactions involves the initial formation of ketyl radical intermediates through single-electron transfer processes [3]. Under photocatalytic conditions using ruthenium-based photocatalysts, the cyclopropyl ketone undergoes one-electron reduction to generate a ketyl radical anion [3]. This intermediate subsequently undergoes ring opening via cleavage of the more substituted carbon-carbon bond, forming a stabilized radical species that can engage in cycloaddition with alkene partners [3].
Samarium(II) iodide-catalyzed formal [3 + 2] cycloadditions of alkyl cyclopropyl ketones have demonstrated remarkable efficiency with various alkyne partners [2]. The reaction mechanism proceeds through initial single-electron transfer from samarium(II) to the carbonyl group, generating a ketyl radical that triggers cyclopropane ring opening [2]. The resulting alkyl radical intermediate then engages in coupling with the alkyne partner to form the five-membered ring product [2].
| Reaction Conditions | Catalyst Loading | Temperature | Yield Range | Selectivity |
|---|---|---|---|---|
| Samarium(II) iodide/Tetrahydrofuran | 15 mol% | 55°C | 65-77% | >95% regioselective |
| Ruthenium photocatalyst/Visible light | 2.5 mol% | 25°C | 83% | High chemoselectivity |
| Lewis acid activation | Variable | Room temperature | 40-85% | Substrate dependent |
The regioselectivity of ring opening in these formal [3 + 2] cycloadditions is governed by the electronic properties of the cyclopropane substituents [1]. Computational studies have revealed that the preferred cleavage occurs at the more substituted carbon-carbon bond, leading to the formation of the more stable secondary radical intermediate [2]. This selectivity pattern is consistent across various substitution patterns on the cyclopropane ring [4].
Recent advances in visible light photoredox catalysis have expanded the scope of formal [3 + 2] cycloadditions involving cyclopropyl ketones [3]. The use of ruthenium polypyridyl complexes as photocatalysts enables these transformations under mild conditions with excellent functional group tolerance [3]. The mechanism involves photoexcitation of the catalyst, followed by reductive quenching by the cyclopropyl ketone substrate to generate the key ketyl radical intermediate [3].
Platinum complexes demonstrate unique reactivity toward cyclopropyl ketones, facilitating the formation of alkylhydrido complexes through oxidative addition processes [5]. The mechanism involves the insertion of coordinatively unsaturated platinum species into the carbon-hydrogen bonds of the cyclopropane ring, generating stable platinum(II) alkylhydrido complexes [5].
Thermolysis of platinum(0) precursor complexes in the presence of cyclopropyl ketones leads to the formation of cis-alkylhydrido[bis(phosphine)]platinum(II) complexes [5]. The reaction proceeds through initial coordination of the platinum center to the cyclopropane ring, followed by oxidative addition across the carbon-hydrogen bond [5]. This process is facilitated by the ring strain present in the cyclopropane moiety, which activates the carbon-hydrogen bonds toward metalation [5].
The reactivity pattern of platinum complexes with cyclopropyl ketones parallels that observed with simple cyclopropanes, indicating that the carbonyl functionality does not significantly interfere with the metal insertion process [5]. Competitive studies have shown that platinum preferentially inserts into primary carbon-hydrogen bonds of the cyclopropane ring, even in the presence of secondary carbon-hydrogen bonds elsewhere in the molecule [5].
| Platinum Complex | Reaction Temperature | Product Yield | Stereochemistry | Stability |
|---|---|---|---|---|
| Platinum(0) bis(dicyclohexylphosphino)ethane | 25°C | 85-90% | cis-Configuration | High thermal stability |
| Platinum(0) bis(triphenylphosphine) | 50°C | 70-80% | cis-Configuration | Moderate stability |
| Platinum(II) chloride complexes | 80°C | 60-75% | trans-Configuration | Variable |
The stereochemistry of the resulting alkylhydrido complexes is predominantly cis, reflecting the concerted nature of the oxidative addition process [5]. Nuclear magnetic resonance studies have confirmed the cis relationship between the alkyl and hydrido ligands in these platinum(II) products [5]. The high trans influence of the alkyl ligand results in characteristic chemical shift patterns in the phosphorus-31 nuclear magnetic resonance spectra [5].
Mechanistic investigations using deuterium labeling have provided insights into the selectivity of carbon-hydrogen bond activation [5]. When platinum complexes are thermolyzed in deuterated cyclopropane derivatives, scrambling of isotopic labels is observed, suggesting the involvement of sigma-bond metathesis processes [5]. This dynamic behavior indicates that the initial oxidative addition products can undergo reversible carbon-hydrogen bond activation reactions [5].
The formation of alkylhydrido complexes from cyclopropyl ketones has practical implications for catalytic applications [6]. These complexes serve as active intermediates in platinum-catalyzed hydrogenation and isomerization reactions [6]. The cyclopropane ring opening that accompanies platinum insertion provides access to linear alkyl chains, which can undergo further functionalization [6].
Chemoselective ring opening of bis(1-methylcyclopropyl)methanone can be achieved through various catalytic systems, each offering distinct selectivity profiles and mechanistic pathways [7] [8]. The inherent ring strain in cyclopropyl ketones makes them susceptible to nucleophilic attack, leading to regioselective ring cleavage under appropriate reaction conditions [7].
Phosphine-catalyzed ring opening reactions of cyclopropyl ketones proceed through a multi-step mechanism involving nucleophilic substitution, intramolecular Michael addition, proton transfer, and Wittig reaction sequences [7] [8]. Computational studies using density functional theory have elucidated the energetic landscape of these transformations, revealing that the initial nucleophilic attack by phosphine occurs at the more electrophilic carbon center of the cyclopropane ring [8].
The mechanism begins with nucleophilic attack of triphenylphosphine or dimethylphenylphosphine at the carbon atom adjacent to the carbonyl group [8]. This results in ring opening to form a zwitterionic intermediate, which undergoes intramolecular Michael addition to generate an enolate species [8]. Subsequent proton transfer leads to the formation of a phosphonium ylide, which undergoes an intramolecular Wittig reaction to deliver the final ring-opened product [8].
| Nucleophile | Reaction Temperature | Energy Barrier (kcal/mol) | Selectivity | Product Distribution |
|---|---|---|---|---|
| Triphenylphosphine | 25°C | 28.9 | >95% regioselective | Hydrofluorenone derivative |
| Dimethylphenylphosphine | 40°C | 25.2 | >90% regioselective | Ring-opened ketone |
| Nitrogen nucleophiles | 60°C | 32-37 | Moderate | Mixed products |
| Oxygen nucleophiles | 80°C | 35-40 | Low | Multiple pathways |
The regioselectivity of ring opening is governed by the electronic properties of the cyclopropane substituents and the nucleophile employed [9]. Electron-withdrawing groups on the cyclopropane ring enhance the electrophilicity of the adjacent carbon atoms, facilitating nucleophilic attack [9]. Conversely, electron-donating substituents can alter the regioselectivity by stabilizing different carbocationic intermediates [9].
Iron-catalyzed reductive ring opening reactions provide an alternative chemoselective pathway for cyclopropyl ketone transformations [4]. These reactions proceed through ketyl radical intermediates generated by single-electron transfer from iron(II) centers [4]. The radical character of these intermediates enables selective cleavage of the more substituted carbon-carbon bond, leading to the formation of more stable carbon-centered radicals [4].
Chemoselective ring opening can also be achieved through Lewis acid activation of the carbonyl group [10]. Scandium(III) complexes with chiral nitrogen,nitrogen'-dioxide ligands catalyze the asymmetric ring opening of cyclopropyl ketones with nucleophilic partners such as beta-naphthols [10]. The reaction proceeds with excellent enantioselectivity, providing access to chiral ring-opened products with good yields [10].
The choice of solvent and reaction conditions significantly influences the chemoselectivity of ring-opening pathways [11]. Polar aprotic solvents favor ionic mechanisms, while nonpolar solvents promote radical pathways [11]. Temperature control is crucial for achieving high selectivity, as elevated temperatures can lead to competing side reactions and decreased product selectivity [11].
Density functional theory has emerged as a powerful computational tool for investigating the complex mechanistic pathways involved in cyclopropane activation, particularly for compounds such as bis(1-methylcyclopropyl)methanone. Recent computational investigations have revealed that cyclopropane activation proceeds through well-defined transition states that can be characterized using high-level quantum chemical methods [1].
The activation of cyclopropane rings involves the formation of transition states that are characterized by the partial breaking of carbon-carbon bonds within the three-membered ring structure. Computational studies using coupled-cluster methods with inclusion of triple excitations, specifically CCSD(T), together with correlation-consistent basis sets have demonstrated that accurate descriptions of these transition states require careful consideration of both electron correlation effects and basis set completeness [2]. For cyclopropane derivatives, the use of large basis sets such as cc-pVQZ is essential to obtain reliable geometric parameters and energetic data for transition states.
The transition states for cyclopropane activation are typically characterized by significant structural distortions from the ground state geometry. Computational analyses have shown that the breaking carbon-carbon bond in the transition state can extend to distances of approximately 1.54 Å, while the forming bonds may be as short as 1.37 Å, indicating the asynchronous nature of these processes [3]. The energy barriers for cyclopropane activation vary significantly depending on the specific substitution pattern and the nature of the activating species.
For bis(1-methylcyclopropyl)methanone, the presence of the carbonyl group introduces additional electronic effects that influence the transition state geometries and energetics. The ketone functionality can participate in conjugation with the cyclopropyl rings, potentially stabilizing certain transition states through extended delocalization. Computational investigations have revealed that the energy barriers for cyclopropane activation in substituted systems can range from 20 to 40 kcal/mol, depending on the specific substitution pattern and reaction conditions [4].
The characterization of transition states using density functional theory has also revealed the importance of dispersion interactions in determining the stability and reactivity of cyclopropane derivatives. The inclusion of dispersion corrections in DFT calculations has been shown to be crucial for obtaining accurate energy barriers and reaction pathways [5]. Modern density functionals such as ωB97XD and B97D, which include empirical dispersion corrections, provide improved descriptions of transition states compared to traditional functionals.
The thermodynamic properties of cyclopropane activation reactions are significantly influenced by the nature and position of substituents on the cyclopropyl rings. For bis(1-methylcyclopropyl)methanone, the methyl substituents on the cyclopropyl rings and the carbonyl group create a complex electronic environment that affects both the energetics and the preferred reaction pathways [6].
Substituent effects on cyclopropane reactivity have been systematically studied using isodesmic reaction schemes, which provide a framework for understanding how different functional groups influence the thermodynamic stability of cyclopropane derivatives. These studies have revealed that electron-withdrawing groups generally increase the strain energy of the cyclopropane ring, making it more susceptible to ring-opening reactions [7]. The enthalpy changes for isodesmic reactions involving cyclopropyl derivatives typically range from -100 to -120 kJ/mol, indicating the significant strain relief associated with ring-opening processes.
The methyl substituents in bis(1-methylcyclopropyl)methanone introduce steric and electronic effects that modify the thermodynamic landscape of potential reactions. Computational studies have shown that alkyl substituents on cyclopropane rings can either stabilize or destabilize the system depending on their position and the specific reaction pathway [8]. The presence of multiple methyl groups can lead to increased steric congestion, which may influence the preferred conformations and reaction mechanisms.
The carbonyl group in bis(1-methylcyclopropyl)methanone serves as both an electron-withdrawing group and a potential site for further chemical transformations. The interaction between the carbonyl functionality and the cyclopropyl rings can lead to unique electronic effects that are not observed in simpler cyclopropane derivatives. Computational investigations have revealed that the carbonyl group can participate in through-space or through-bond interactions with the cyclopropyl rings, leading to modified reaction thermodynamics [9].
Thermodynamic data for cyclopropyl compounds indicate that the presence of substituents can significantly alter the heat of formation, entropy, and heat capacity of these systems [10]. For example, the gaseous state heat of formation for simple cyclopropyl derivatives ranges from 150 to 185 kJ/mol, while more complex substituted systems may exhibit different values depending on the specific substitution pattern. The entropy changes associated with cyclopropane ring-opening reactions are typically positive, reflecting the increased conformational freedom of the ring-opened products.
The temperature dependence of thermodynamic properties is particularly important for understanding the reactivity of cyclopropane derivatives under different reaction conditions. Computational studies have shown that the activation barriers for cyclopropane ring-opening reactions generally decrease with increasing temperature, although the specific temperature dependence varies depending on the substitution pattern and reaction mechanism [11].
The mechanistic pathways for reactions involving bis(1-methylcyclopropyl)methanone can be compared and contrasted with those of other cyclopropane derivatives to understand the unique reactivity patterns exhibited by this compound. Computational investigations have revealed that multiple mechanistic pathways are often available for cyclopropane activation, and the preferred pathway depends on factors such as the reaction conditions, the nature of the activating reagent, and the specific substitution pattern [12].
One of the most important mechanistic distinctions involves the comparison between concerted and stepwise reaction pathways. Computational studies have shown that cyclopropane activation can proceed through either concerted mechanisms, where bond breaking and forming occur simultaneously, or stepwise mechanisms, where intermediates are formed during the reaction process [13]. The preferred mechanism depends on the specific electronic and steric environment of the cyclopropane derivative.
For bis(1-methylcyclopropyl)methanone, the presence of the carbonyl group introduces additional mechanistic possibilities that are not available for simple cyclopropane derivatives. The carbonyl functionality can participate in various types of reactions, including nucleophilic addition, electrophilic activation, and radical processes. Computational investigations have revealed that the carbonyl group can act as either an electron-accepting or electron-donating group, depending on the specific reaction conditions and the nature of the reaction partner [14].
The comparison of different mechanistic pathways for cyclopropane activation has revealed that the energy barriers can vary significantly depending on the specific mechanism. For example, radical-mediated ring-opening reactions typically exhibit lower activation barriers compared to ionic mechanisms, due to the reduced charge separation in the transition states [15]. The activation barriers for different mechanistic pathways can range from 15 to 45 kcal/mol, depending on the specific system and reaction conditions.
Computational studies have also revealed that the stereochemical outcome of cyclopropane activation reactions can be influenced by the choice of mechanistic pathway. Concerted mechanisms typically preserve the stereochemical relationships present in the starting material, while stepwise mechanisms may lead to stereochemical scrambling or inversion [16]. For bis(1-methylcyclopropyl)methanone, the presence of multiple stereocenters and the potential for conformational flexibility introduce additional complexity in predicting the stereochemical outcome of reactions.
The solvent effects on different mechanistic pathways have been investigated using continuum solvation models and explicit solvent calculations. These studies have revealed that polar solvents generally favor ionic mechanisms, while nonpolar solvents may favor radical or concerted mechanisms [17]. The solvent effects can significantly influence the relative energies of different mechanistic pathways, potentially changing the preferred reaction mechanism depending on the reaction medium.